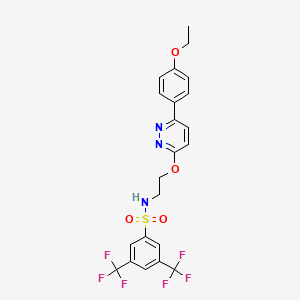![molecular formula C20H19N3O3S B2390839 Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate CAS No. 710287-41-5](/img/structure/B2390839.png)
Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate is a novel compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including drug development, cancer treatment, and disease diagnosis.
作用機序
The mechanism of action of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate is not fully understood. However, studies have suggested that it exerts its anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been suggested that it exerts its anti-inflammatory properties by inhibiting the activation of the NF-kappaB pathway. Moreover, Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate has been found to bind to amyloid-beta plaques in the brain, which could potentially aid in the diagnosis of Alzheimer's disease.
Biochemical and Physiological Effects
Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and bind to amyloid-beta plaques in the brain. Moreover, it has been found to have low toxicity, making it a promising candidate for further development.
実験室実験の利点と制限
One of the advantages of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate is its low toxicity, which makes it a safe candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the development of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate. One of the potential directions is its further development as an anti-cancer drug. Another potential direction is its further development as an anti-inflammatory drug. Moreover, its potential in the diagnosis of Alzheimer's disease could also be explored further. Additionally, further research could be conducted to improve its solubility in water, making it easier to work with in lab experiments.
Conclusion
In conclusion, Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate is a novel compound that has shown potential in various scientific research applications. Its synthesis method involves the reaction of 3-methylquinoxalin-2-ylthioacetic acid with ethyl 4-aminobenzoate in the presence of a coupling agent and a catalyst. It has been studied for its anti-cancer and anti-inflammatory properties, as well as its potential in the diagnosis of Alzheimer's disease. Moreover, it has been found to have low toxicity, making it a promising candidate for further development.
合成法
The synthesis of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate involves the reaction of 3-methylquinoxalin-2-ylthioacetic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate.
科学的研究の応用
Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, where it has been found to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, where it has been found to inhibit the production of pro-inflammatory cytokines. Moreover, Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate has been studied for its potential in the diagnosis of Alzheimer's disease, where it has been found to bind to amyloid-beta plaques in the brain.
特性
IUPAC Name |
ethyl 4-[[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-3-26-20(25)14-8-10-15(11-9-14)22-18(24)12-27-19-13(2)21-16-6-4-5-7-17(16)23-19/h4-11H,3,12H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGACMBRLXOQROR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)

![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)

![methyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2390765.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)
![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)


![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)
